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molecular formula C3H5Cl3GeO2 B105624 Propanoic acid, 3-(trichlorogermyl)- CAS No. 15961-23-6

Propanoic acid, 3-(trichlorogermyl)-

Cat. No. B105624
M. Wt: 252.1 g/mol
InChI Key: NLIJOIUVZBYQRS-UHFFFAOYSA-N
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Patent
US04066678

Procedure details

To a magnetically stirred solution of 18 g (0.1 mole) of trichlorogermane in 30 ml of anhydrous ether was added dropwise with a solution of 7.2g (0.1 mole) of acrylic acid in 20 ml of ether at -30°. Then, the mixture was allowed to stand at room temperature for 2 hrs. Evaporation of the solvent left a solid, which was recrystallized from n-hexane to give 22.5 g (89.3% yield) of white needles, mp 84°~85°. Lit. (V. F. Mironov, E. M. Berliner, and T. K. Gar, Zh. Obshch, Khim., 37, 962 (1967) reports mp 83°~85° for this compound.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89.3%

Identifiers

REACTION_CXSMILES
[Cl:1][GeH:2]([Cl:4])[Cl:3].[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7]>CCOCC>[Cl:1][Ge:2]([Cl:4])([Cl:3])[CH2:7][CH2:6][C:5]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
Cl[GeH](Cl)Cl
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl[Ge](CCC(=O)O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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